In Silico Binding Affinity Comparison of Antistaphylococcal Agent 3 vs. Trimethoprim Against Wild-Type and Resistant S. aureus DHFR
In a molecular docking study, Antistaphylococcal agent 3 (referred to as compound 6e) demonstrated a binding energy of -8.9 kcal/mol against wild-type S. aureus DHFR, compared to -7.8 kcal/mol for trimethoprim, a clinically used DHFR inhibitor [1]. Crucially, the compound maintained a similar binding energy of -8.8 kcal/mol against a trimethoprim-resistant mutant DHFR (F98Y), whereas trimethoprim's binding energy was significantly reduced to -6.1 kcal/mol, indicating a 2.7 kcal/mol advantage for Antistaphylococcal agent 3 in the resistant context [1].
| Evidence Dimension | Molecular docking binding energy (ΔG) against S. aureus DHFR enzymes |
|---|---|
| Target Compound Data | Wild-type: -8.9 kcal/mol; F98Y mutant: -8.8 kcal/mol |
| Comparator Or Baseline | Trimethoprim: Wild-type: -7.8 kcal/mol; F98Y mutant: -6.1 kcal/mol |
| Quantified Difference | 2.7 kcal/mol advantage for Antistaphylococcal agent 3 against the resistant mutant |
| Conditions | AutoDock Vina in silico molecular docking using crystal structures of wild-type (PDB: 2W9S) and F98Y mutant S. aureus DHFR |
Why This Matters
This in silico data suggests Antistaphylococcal agent 3 may retain activity against trimethoprim-resistant strains, making it a valuable tool compound for investigating mechanisms to overcome DHFR-mediated antibiotic resistance.
- [1] Mali G, Shaikh BA, Garg S, Kumar A, Bhattacharyya S. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega. 2021 Nov 2;6(45):30734-30742. View Source
